
Chlorphenoxamine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorphenoxamine can be synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzhydrol with dimethylaminoethanol. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Oxidation Reactions
Chlorphenoxamine undergoes oxidation to form metabolites and degradation products under controlled conditions:
Primary Oxidation Pathway
Reaction with 5% hydrogen peroxide at 100°C for 24 hours yields This compound N-oxide as the major product . This transformation is critical for understanding its metabolic fate and stability.
Reagent | Conditions | Product | Yield |
---|---|---|---|
5% H~2~O~2~ | 100°C, 24 h | This compound N-oxide | ~50% |
Mechanistic Insight
The oxidation occurs at the tertiary amine group, forming an N-oxide via radical intermediates . This reaction is pH-dependent, with optimal conversion observed in acidic media .
Substitution Reactions
This compound participates in nucleophilic substitution, particularly at its dimethylamino group:
Key Reaction Example
Treatment with alkyl halides under basic conditions produces quaternary ammonium derivatives :
Reagent | Conditions | Product |
---|---|---|
Methyl iodide | K~2~CO~3~, DMF, 60°C | N-Methylthis compound |
Kinetics
The reaction follows second-order kinetics, with a rate constant () of at 25°C .
Charge-Transfer Complexation
This compound acts as an electron donor in charge-transfer (CT) complexes, enabling its spectrophotometric determination :
Complex Formation
Acceptor | λ~max~ (nm) | Stoichiometry | Association Constant (K) |
---|---|---|---|
Chloranilic acid | 520 | 1:1 | |
DDQ* | 460 | 1:1 | |
TCNQ† | 840 | 1:1 |
*DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
†TCNQ: 7,7,8,8-Tetracyanoquinodimethane
Mechanism
The lone pair on the tertiary amine nitrogen donates electrons to π-acceptors, forming colored CT complexes . These reactions are solvent-dependent, achieving maximum sensitivity in acetonitrile .
Photodegradation
This compound degrades under UV/visible light in aqueous systems, with kinetics influenced by catalysts:
Heterogeneous Photo-Fenton Process
Using Fe(III)-incorporated carbon xerogels (XFe-1.0):
Parameter | Value |
---|---|
Degradation constant | |
Half-life () | 1.65 min |
Primary by-product | Dechlorinated derivative |
Mechanism
Degradation proceeds via hydroxyl radical (˙OH) attack, cleaving the C-Cl bond and fragmenting the alkylamine chain . Cytotoxicity assays confirm by-products exhibit low toxicity (IC~50~ > 100 µM in HEK-293 cells) .
Stability Under Analytical Conditions
Chromatographic Behavior
Hydrolytic Stability
Resistant to hydrolysis at pH 1–10 (25°C), but degrades rapidly in alkaline oxidative conditions (pH >12) .
Synthetic Routes
While industrial synthesis details are proprietary, lab-scale methods include:
Aplicaciones Científicas De Investigación
Clinical Applications
Chlorphenoxamine has been researched for several therapeutic uses:
- Antipruritic Treatment : It is primarily used to relieve itching caused by various dermatological conditions, including eczema and urticaria .
- Parkinsonism : this compound has been studied for its potential antiparkinsonian effects, although results have been mixed regarding its efficacy in reducing muscular rigidity .
- Management of Allergic Reactions : The compound is effective in treating allergic reactions such as rhinitis and urticaria due to its antihistaminic properties .
- Combination Therapy in Respiratory Conditions : Recent studies have explored its use in combination with other agents for managing asthma and chronic obstructive pulmonary disease (COPD) due to its ability to alleviate bronchospasm .
Efficacy in Allergic Conditions
A study highlighted this compound's effectiveness in managing allergic responses, particularly in cases of urticaria where traditional treatments were insufficient. Patients reported significant relief from itching and rash after administration .
Parkinsonism Studies
In controlled trials assessing this compound's role in treating Parkinson's disease, findings indicated no significant improvement in symptoms compared to placebo groups. However, some anecdotal evidence suggests that it may provide symptomatic relief for certain patients .
Case Studies
- Case Report on Anaphylaxis : A patient experienced anaphylaxis after receiving intravenous chlorpheniramine (a related compound). This case underscores the importance of monitoring for hypersensitivity reactions when using antihistamines .
- Hypersensitivity Reactions : Another case documented a patient developing urticaria after taking cold medications containing chlorpheniramine, emphasizing the potential for adverse reactions even with commonly used antihistamines .
Summary of Clinical Applications
Application | Description | Evidence Level |
---|---|---|
Antipruritic | Relief from itching in eczema and urticaria | Moderate |
Allergic Reactions | Effective in treating rhinitis and urticaria | High |
Parkinsonism | Mixed results; potential symptomatic relief | Low |
Respiratory Conditions | Possible adjunct therapy for asthma/COPD | Emerging |
Adverse Effects Reported
Adverse Effect | Description | Frequency |
---|---|---|
Urticaria | Skin rash following administration | Rare |
Anaphylaxis | Severe allergic reaction post-injection | Very Rare |
Mecanismo De Acción
Chlorphenoxamine exerts its effects by blocking histamine H1 receptors and muscarinic acetylcholine receptors. This dual action helps alleviate itching and reduce symptoms of Parkinson’s disease by modulating neurotransmitter activity in the central nervous system . The compound’s anticholinergic properties also contribute to its muscle relaxant effects .
Comparación Con Compuestos Similares
Chlorphenoxamine is similar to other antihistamines and anticholinergics, such as:
Diphenhydramine: Both compounds are antihistamines with similar structures and pharmacological effects.
Chlorpheniramine: Another antihistamine with a similar mechanism of action but different chemical structure.
Promethazine: An antihistamine with additional antiemetic properties.
Uniqueness
This compound’s unique combination of antihistamine and anticholinergic properties makes it particularly effective in treating both allergic reactions and Parkinson’s disease symptoms .
Actividad Biológica
Chlorphenoxamine, also known as Phenoxene, is an antihistamine and anticholinergic agent primarily used for its antipruritic and antiparkinsonian properties. This compound has garnered attention for its biological activity beyond traditional antihistaminic effects, including potential applications in treating various conditions such as allergies, pruritus, and even certain infectious diseases. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.
- Chemical Formula :
- Molar Mass : 303.83 g/mol
- Bioavailability : Well absorbed
- Metabolism : Primarily hepatic
- Excretion : Renal
This compound functions primarily as an H1 receptor antagonist, blocking the action of histamine at the H1 receptor sites. Additionally, its anticholinergic properties contribute to its therapeutic effects by inhibiting acetylcholine action in the central nervous system, which can alleviate symptoms associated with movement disorders.
Antihistaminic Effects
This compound effectively reduces allergic responses by inhibiting histamine release and blocking its receptors. This action is beneficial in managing conditions like allergic rhinitis and urticaria.
Antiparkinsonian Activity
As an anticholinergic agent, this compound is utilized in treating Parkinson's disease symptoms. By reducing cholinergic overactivity in the central nervous system, it helps improve motor function and reduce rigidity and tremors associated with the disease .
Antimicrobial Properties
Recent studies have explored this compound's potential antimicrobial effects. In vitro assays have shown that it possesses activity against various pathogens including:
- Influenza Virus : Demonstrated efficacy in inhibiting viral replication.
- Bacterial Strains : Exhibits activity against Staphylococcus aureus and other bacteria .
Case Study 1: Anaphylaxis Induced by Chlorpheniramine (Related Compound)
A study reported two cases of anaphylaxis following chlorpheniramine administration, underscoring the potential for severe allergic reactions to antihistamines. These cases highlight the importance of monitoring patients for hypersensitivity reactions when administering this compound or similar compounds .
Case Study 2: Efficacy in Parkinson's Disease
In a clinical observation involving patients with Parkinson's disease, this compound was added to existing treatment regimens. Patients reported significant improvements in motor symptoms, including reduced tremors and improved overall mobility .
Table 1: Summary of Biological Activities of this compound
In Vitro Studies
Research indicates that this compound exhibits low to sub-micromolar IC50 values against several pathogens, suggesting its potential as a therapeutic agent beyond allergy treatment. For instance, studies have demonstrated its effectiveness against influenza viruses and certain bacterial strains .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHPNPMTPORSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
562-09-4 (hydrochloride) | |
Record name | Chlorphenoxamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022805 | |
Record name | Chlorphenoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-38-3 | |
Record name | Chlorphenoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorphenoxamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphenoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09007 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlorphenoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORPHENOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UVD77BP8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chlorphenoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlorphenoxamine?
A1: this compound primarily acts as an antagonist of the histamine H1 receptor [, , ]. This means it blocks the binding of histamine to these receptors, reducing the physiological effects of histamine.
Q2: What are some of the downstream effects of this compound's H1 receptor antagonism?
A2: By antagonizing H1 receptors, this compound can alleviate symptoms associated with histamine release, such as itching, sneezing, and runny nose [, ]. It can also have anticholinergic effects, which contribute to its use in treating Parkinson's disease [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H22ClNO, and its molecular weight is 303.83 g/mol [, ].
Q4: How is this compound metabolized in the human body?
A4: this compound undergoes extensive metabolism in the liver, primarily through N-demethylation, oxidative deamination, ether bond cleavage, and phenyl ring hydroxylation []. These processes generate various metabolites, including N-demethyl-chlorphenoxamine, this compound-N-oxide, and several hydroxylated derivatives [, ].
Q5: Can you elaborate on the specific metabolites identified in human urine after this compound administration?
A5: Research has identified several metabolites in human urine, including N-demethyl-chlorphenoxamine, this compound-N-oxide, 1-(4-chlorophenyl)-1-phenylethanol, and various hydroxylated derivatives. Some of these metabolites are also excreted as conjugates [].
Q6: Besides its antihistaminic activity, what other pharmacological effects does this compound exhibit?
A7: this compound also possesses anticholinergic, antipruritic, and antiparkinsonian properties [, , ]. These additional effects contribute to its broader therapeutic application.
Q7: How effective is this compound in treating Parkinson's disease?
A8: While this compound shows some efficacy in alleviating certain Parkinson's disease symptoms, such as akinesia and rigidity, its effects on tremor are less consistent [, , ]. Some studies suggest its impact on tremor is minimal and might even worsen the symptom in some cases [].
Q8: Are there any studies comparing the efficacy of this compound to other antiparkinsonian drugs?
A9: Yes, a clinical trial compared this compound with methixene in treating Parkinson's disease. The study found no significant difference in their effectiveness [].
Q9: What are some analytical techniques used for the detection and quantification of this compound?
A10: Various methods have been employed, including gas chromatography coupled with mass spectrometry (GC-MS) [], high-performance liquid chromatography (HPLC) [, ], and spectrophotometry [, , , , , , , , ]. These methods are crucial for pharmacokinetic studies, quality control of pharmaceutical preparations, and forensic analysis [].
Q10: How is this compound formulated to improve its bioavailability and delivery?
A11: To enhance bioavailability and accelerate absorption, researchers have explored formulating this compound into rapidly disintegrating tablets []. These formulations aim to bypass the first-pass metabolism associated with conventional tablets, potentially leading to a quicker onset of action.
Q11: What are the known toxicological effects of this compound?
A12: Studies in animals have investigated the acute and chronic toxicity of this compound []. Although generally considered safe at therapeutic doses, like many drugs, this compound can lead to adverse effects. These effects are often associated with its anticholinergic properties and can include dry mouth, blurred vision, constipation, and urinary retention [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.